4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-13-10-14(2)26(23-13)17-11-16(21-15(3)22-17)24-6-8-25(9-7-24)18-12-19-4-5-20-18/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLJVCAEDMHAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is relatively new and research is ongoing to identify its specific targets and their roles.
Mode of Action
The exact mode of action of the compound is currently unknown due to the lack of specific studies on this compound. It is known that pyrazole derivatives have diverse pharmacological effects, including antileishmanial and antimalarial activities.
Biochemical Pathways
It has been suggested that the compound may interact with the biochemical pathways involved in the life cycle of leishmania and plasmodium species, given its antileishmanial and antimalarial activities.
Biochemical Analysis
Biochemical Properties
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound interacts with reactive oxygen species, influencing oxidative stress levels within cells.
Cellular Effects
The effects of This compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by increasing the production of reactive oxygen species, leading to cellular damage and apoptosis. Furthermore, it affects the expression of genes involved in antioxidant defense mechanisms, thereby modulating the cell’s response to oxidative stress.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine. This binding interaction is crucial for its neurotoxic effects. Additionally, the compound can interact with DNA and proteins, causing oxidative damage and altering their function. These interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been shown to cause persistent oxidative stress and cellular damage, highlighting the importance of monitoring its stability and degradation in experimental setups.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory properties. At higher doses, it can induce toxic effects, including neurotoxicity and oxidative damage. These dose-dependent effects underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body. The compound’s metabolites can also interact with various biomolecules, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of This compound plays a critical role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. These factors are crucial for understanding its mechanism of action and potential therapeutic applications.
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine is a member of the pyrazole and pyrimidine family, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazole ring and a pyrimidine moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅ |
| Molecular Weight | 335.41 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyrimidine structures exhibit significant antitumor , anti-inflammatory , antimicrobial , and analgesic activities. The specific compound under review has shown promise in various biological assays.
Antitumor Activity
In studies evaluating cytotoxic effects on cancer cell lines, the compound demonstrated notable inhibition against several types of cancer cells, including cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism of action appears to involve the inhibition of specific kinases associated with cancer cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed using models of inflammation where the compound reduced markers such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways effectively.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Results indicate that it possesses significant antibacterial properties, making it a candidate for further development in treating infections.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Pyrazole Derivatives :
- Anti-inflammatory Studies :
- Antimicrobial Efficacy :
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinases involved in cell cycle regulation.
- Inflammatory Pathway Modulation : The ability to modulate cytokine production is crucial for its anti-inflammatory effects.
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities that make it a candidate for further research in medicinal applications:
Anticancer Activity
Research indicates that derivatives of pyrimidine and pyrazole compounds possess significant anticancer properties. Studies have shown that compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives have demonstrated effectiveness against bacteria and fungi, suggesting potential use in developing new antibiotics.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of pyrazole derivatives. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Research Findings
Recent studies have focused on synthesizing this compound and evaluating its pharmacological properties:
Case Study: Anticancer Activity
A study published in Molecules explored the synthesis of several pyrazole-pyrimidine derivatives and their anticancer effects. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines .
Case Study: Antimicrobial Testing
In another study, researchers tested the antimicrobial efficacy of pyrazole derivatives, including the target compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with its closest analogs:
Functional Implications
Solubility and Bioavailability :
- The pyrazine-piperazine substituent in the target compound likely improves aqueous solubility compared to its trifluoromethylpyrimidinyl analog, which is more lipophilic .
- The furyl-containing analog () may exhibit intermediate solubility due to the polarizable furan ring .
Binding Affinity :
- The 3,5-dimethylpyrazole group is a conserved feature across analogs, suggesting its role in hydrophobic interactions with target enzymes or receptors .
- The hydrazinyl-p-tolyl variant () could exhibit altered binding kinetics due to its extended conjugated system .
Metabolic Stability :
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates validated?
The synthesis involves sequential functionalization of a pyrimidine core. First, the pyrazole ring (3,5-dimethyl-1H-pyrazole) is introduced via nucleophilic aromatic substitution at the 4-position. The pyrazinyl-piperazine moiety is then coupled at the 6-position using Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XantPhos). Intermediate validation relies on LC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify substitution patterns. Purity is assessed via HPLC (>95%) .
Q. What spectroscopic techniques are essential for characterizing its structural stability?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., pyrazole C-H protons at δ 6.2–6.5 ppm; piperazine N-CH₂ at δ 2.8–3.1 ppm).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility.
- FT-IR : Identifies vibrational modes of pyrimidine C=N (1600–1650 cm⁻¹) and pyrazine N-H (3300–3400 cm⁻¹) .
Q. How is its solubility and lipophilicity optimized for in vitro assays?
Solvent screening (DMSO, ethanol, aqueous buffers) paired with logP calculations (e.g., using ChemAxon) guides formulation. Co-solvency with cyclodextrins or surfactants (e.g., Tween-80) improves aqueous solubility. Experimental logD (pH 7.4) is measured via shake-flask method and compared to computational predictions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during piperazine coupling?
- DoE (Design of Experiments) : A factorial design evaluates temperature (80–120°C), catalyst loading (2–5 mol%), and base (K₂CO₃ vs. Cs₂CO₃). Response variables include yield and impurity levels (e.g., dehalogenated byproducts).
- In situ monitoring : ReactIR tracks intermediate formation, minimizing over-reaction.
- Post-reaction quenching : Acidic workup removes unreacted pyrazine derivatives .
Q. What strategies resolve contradictory data in receptor binding studies (e.g., CXCR3 vs. off-target GPCRs)?
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ITAC for CXCR3) to quantify IC₅₀ values.
- β-arrestin recruitment assays : Differentiate agonism vs. antagonism profiles.
- Molecular dynamics simulations : Identify key residues (e.g., Asp112 in CXCR3) influencing selectivity. Contradictions may arise from cell-line-specific receptor conformations, necessitating cross-validation in primary cells .
Q. How can computational modeling predict metabolic liabilities of the pyrazine-piperazine moiety?
- CYP450 docking : Glide/SP or AutoDock Vina predicts oxidation sites (e.g., N-methyl vs. pyrazine ring).
- MetaSite : Simulates phase I metabolism pathways, highlighting vulnerable positions (e.g., piperazine N-dealkylation).
- In vitro validation : Liver microsomal assays with LC-MS/MS metabolite profiling confirm predictions .
Methodological Considerations
Q. What experimental designs are robust for studying thermal degradation pathways?
- TGA-DSC : Quantifies decomposition onset temperatures and enthalpy changes.
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. LC-MS identifies degradation products (e.g., hydrolyzed pyrimidine rings or oxidized pyrazines).
- Kinetic modeling : Arrhenius plots extrapolate shelf-life under storage conditions .
Q. How to address batch-to-batch variability in biological activity?
- QC protocols : Strict control of residual solvents (GC-MS) and metal catalysts (ICP-MS).
- Bioassay standardization : Use internal reference compounds (e.g., known CXCR3 antagonists) to normalize IC₅₀ values across batches.
- Multivariate analysis (PCA) : Correlates physicochemical properties (e.g., crystallinity, particle size) with activity outliers .
Data Analysis and Reproducibility
Q. What statistical methods validate reproducibility in dose-response studies?
- Bland-Altman plots : Assess agreement between technical replicates.
- Hill slope analysis : Ensure consistency in sigmoidal curves (slope = 1 for single-site binding). Outliers suggest aggregation or assay interference.
- Grubbs’ test : Identifies significant outliers in EC₅₀/IC₅₀ datasets .
Q. How to reconcile discrepancies between in silico ADMET predictions and experimental toxicity?
- False negatives in silico : Adjust force field parameters (e.g., AMBER for membrane permeability) or use hybrid QM/MM models.
- Experimental follow-up : Zebrafish embryo assays (FET test) or mitochondrial toxicity screening (Seahorse assay) validate hepatotoxicity predictions. Contradictions often arise from unmodeled protein binding or metabolite generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
